molecular formula C16H17ClN2OS B5723036 N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea

N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea

Cat. No. B5723036
M. Wt: 320.8 g/mol
InChI Key: DNEAZDFRYABKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CMPT is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. In

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is not yet fully understood. However, it has been suggested that this compound exerts its effects by binding to specific receptors in cells, leading to the activation of various signaling pathways. This activation can lead to a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of enzyme activity, and modulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of enzyme activity, induction of apoptosis, and modulation of gene expression. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research applications. In addition, this compound is relatively easy to synthesize and purify, making it a readily available compound for research purposes.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its cytotoxicity. This compound has been shown to have cytotoxic effects on both cancer and normal cells, which can limit its use in certain research applications. In addition, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret research results.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea. One area of research is in the development of new cancer treatments. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, research on the mechanism of action of this compound is needed to fully understand its biochemical and physiological effects.
Another area of research is in the development of new treatments for Alzheimer's disease. This compound has shown potential in preclinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, research on the safety and toxicity of this compound is needed to determine its suitability as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific research areas. Its wide range of biochemical and physiological effects make it a versatile compound that can be used in a variety of research applications. However, further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3-chloro-2-methylaniline with 2-methoxybenzyl isothiocyanate in the presence of a base. The resulting product is purified through recrystallization to obtain pure this compound. This synthesis method has been reported in several research articles and has been shown to be effective in producing high-quality this compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for cancer treatment.
Another area of research where this compound has shown potential is in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-11-13(17)7-5-8-14(11)19-16(21)18-10-12-6-3-4-9-15(12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEAZDFRYABKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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